1,3,4-Thiadiazole
Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its five-membered ring structure. This compound is known for its significant biological and pharmacological activities, making it a valuable scaffold in medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Mechanism of Action
Target of Action
1,3,4-Thiadiazole, also known as Thiadiazole, is a heterocyclic compound that has been found to interact with various biological targets, including proteins and DNA . This interaction is facilitated by the mesoionic nature of 1,3,4-thiadiazoles, which allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Mode of Action
The mode of action of this compound is largely dependent on its specific derivative and the biological target it interacts with. For instance, some derivatives of this compound have been found to exhibit anticonvulsant activity by preventing neurons from firing in the brain due to the release of chloride ions via the GABAA pathway .
Biochemical Pathways
This compound and its derivatives have been found to affect various biochemical pathways. For example, Thiadiazolidiones (TZDs), a derivative of this compound, display anti-diabetic activities by transactivating PPAR-ϒ and reducing the glucose level in blood .
Pharmacokinetics
The sulfur atom of the thiadiazole ring imparts improved liposolubility, which is important for drugs active at the central nervous system level . The mesoionic nature of 1,3,4-thiadiazoles also allows these compounds to cross cellular membranes, which can impact their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific derivative and its interaction with its biological targets. For instance, some derivatives have been found to inhibit the multiplication of both bacterial and cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the this compound ring possesses high aromaticity, becoming stable in acid but forming a ring cleavage with base . This scaffold is electron deficient, relatively inert towards electrophilic substitution, and displays nucleophilic substitution at 2nd and 5th positions due to which it is highly activated and reacts easily .
Biochemical Analysis
Biochemical Properties
1,3,4-Thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound derivatives have been shown to inhibit bacterial enzymes, thereby exhibiting potent antimicrobial activity . Additionally, these compounds can bind to DNA, disrupting replication processes in both bacterial and cancer cells . The interaction of this compound with key amino acid residues in proteins further highlights its potential as a therapeutic agent .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound derivatives have demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis . These compounds influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions. For example, this compound derivatives have been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves multiple pathways. At the molecular level, this compound can bind to DNA, forming stable complexes that inhibit DNA replication and transcription . This binding interaction disrupts the normal functioning of DNA-dependent enzymes, leading to cell death. Additionally, this compound derivatives can inhibit specific enzymes, such as kinases, by binding to their active sites and preventing substrate binding . These interactions result in the inhibition of key cellular processes, contributing to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability and degradation of this compound derivatives can influence their long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the degradation products of this compound may exhibit different biological activities, further impacting cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound derivatives have shown therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, these compounds may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, while higher doses lead to increased toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. For example, this compound derivatives can inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA replication and cell proliferation . Additionally, these compounds can modulate metabolic flux and alter metabolite levels, impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments . For instance, this compound derivatives can be transported into the nucleus, where they interact with DNA and exert their effects on gene expression . The distribution of this compound within tissues can also impact its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . For example, this compound derivatives may localize to the mitochondria, where they can disrupt mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
1,3,4-Thiadiazole can be synthesized through various methods. One common synthetic route involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride. Another method includes the cyclization of N-acylhydrazones with sulfur-containing reagents . Industrial production often employs similar methods but on a larger scale, ensuring high yields and purity.
Chemical Reactions Analysis
1,3,4-Thiadiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiadiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the thiadiazole ring.
Cyclization: It can participate in cyclization reactions to form fused ring systems
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,4-Thiadiazole has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the development of bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Several drugs containing the this compound moiety are used to treat various diseases, including infections and cancer.
Industry: It finds applications in the production of agrochemicals, dyes, and lubricants .
Comparison with Similar Compounds
1,3,4-Thiadiazole is often compared with other heterocyclic compounds such as 1,2,4-thiadiazole, 1,2,3-thiadiazole, and 1,2,5-thiadiazole. While all these compounds share a similar core structure, this compound is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a preferred scaffold in drug design and development .
Similar compounds include:
- 1,2,4-Thiadiazole
- 1,2,3-Thiadiazole
- 1,2,5-Thiadiazole
Each of these compounds has its own set of properties and applications, but this compound stands out for its versatility and effectiveness in various fields.
Properties
IUPAC Name |
1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S/c1-3-4-2-5-1/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZXFATKUQOOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
128611-69-8 | |
Record name | 1,3,4-Thiadiazole, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128611-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00183089 | |
Record name | 1,3,4-Thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289-06-5 | |
Record name | 1,3,4-Thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,4-THIADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14IAC3GH7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 1,3,4-thiadiazole?
A1: this compound has the molecular formula C2H2N2S and a molecular weight of 86.09 g/mol. Spectroscopic data characterizing this compound and its derivatives can be found in various research articles. For example, one study utilized mass spectrometry to elucidate the specific fragmentation patterns of this compound derivatives, providing insights into their structure.
Q2: How do structural modifications of this compound affect its biological activity?
A2: Numerous studies emphasize the profound impact of structural modifications on the biological activity of this compound derivatives. For instance, researchers investigating the antiviral activity of L-methionine-coupled this compound derivatives found that the presence of a 5-(4-chlorophenylamino)-1,3,4-thiadiazole moiety significantly enhanced activity against influenza A virus. These findings highlight the importance of specific substituents in dictating the antiviral potency of this compound-based compounds.
Q3: Can you elaborate on the structure-activity relationship of this compound derivatives as carbonic anhydrase inhibitors?
A3: Research has extensively explored the SAR of this compound-based carbonic anhydrase inhibitors. One study investigated 5-(ω-aminoalkylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide derivatives and found that the introduction of beta-alkyl/arylsulfonyl/carbonylamidoethylcarboxamido moieties at the 5-position of the thiadiazole-2-sulfonamide ring significantly enhanced inhibitory activity against carbonic anhydrase isozymes, particularly CA II and CA IV.
Q4: What in vitro and in vivo models have been used to evaluate the biological activity of this compound derivatives?
A4: Researchers utilize diverse in vitro and in vivo models to investigate the efficacy of this compound derivatives. Studies , employed in vitro assays against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, to evaluate the antimicrobial potential of this compound compounds. Moreover, researchers have investigated the antitumor properties of this compound derivatives using human cancer cell lines such as SMMC-7721, MCF-7, and A549.
Q5: Has the anti-inflammatory and analgesic potential of this compound derivatives been explored?
A5: Yes, research has demonstrated the promising anti-inflammatory and analgesic properties of certain this compound derivatives. For example, a study focused on the synthesis and biological evaluation of novel heterocycles containing thiadiazoles revealed their potential as anti-inflammatory, analgesic, and anti-ulcer agents. These findings suggest that this compound could serve as a scaffold for developing novel therapeutics targeting inflammatory conditions and pain management.
Q6: How has computational chemistry contributed to the understanding and development of this compound-based compounds?
A6: Computational approaches play a crucial role in this compound research. One study employed 2D-QSAR (Quantitative Structure-Activity Relationship) modeling to investigate the antitrypanosomal activity of this compound-2-arylhydrazone derivatives. These models provide valuable insights into the structural features influencing activity and guide the design of more potent compounds. Additionally, molecular docking studies have been conducted to elucidate the binding modes of thiadiazole derivatives with target proteins, such as EGFR TK, further aiding in rational drug design.
Q7: Has the performance and application of this compound under various conditions been investigated?
A7: Yes, research has explored the material properties and stability of specific this compound derivatives. For example, one study examined the use of a non-toxic this compound derivative, 2-amino-5-ethyl-1,3,4-thiadiazole (AETDA), as a corrosion inhibitor for copper in acidic chloride solutions. The research showed that AETDA forms a protective layer on the copper surface, inhibiting corrosion. These findings suggest that this compound derivatives can be tailored for specific material science applications.
Q8: Are there any studies focusing on the stability of this compound-based compounds and strategies to enhance their stability?
A8: While limited information is available on the general stability of this compound, researchers have focused on improving the stability and bioavailability of its derivatives through formulation strategies. One study exploring L-methionine-coupled 1,3,4-thiadiazoles utilized in silico ADMET (absorption, distribution, metabolism, excretion) and drug similarity analyses to predict their potential for oral administration and assess potential toxicity. Such studies highlight the importance of considering stability and bioavailability during drug development.
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